![molecular formula C8H9N3O3S B1435663 5-Nitro-6-(1,3-thiazol-5-yl)piperidin-2-one CAS No. 1803571-10-9](/img/structure/B1435663.png)
5-Nitro-6-(1,3-thiazol-5-yl)piperidin-2-one
Overview
Description
Molecular Structure Analysis
The molecular structure of 5-Nitro-6-(1,3-thiazol-5-yl)piperidin-2-one consists of a piperidin-2-one ring attached to a 1,3-thiazol-5-yl group at the 6-position and a nitro group at the 5-position . The InChI code for this compound is 1S/C8H9N3O3S/c12-7-2-1-5 (11 (13)14)8 (10-7)6-3-9-4-15-6/h3-5,8H,1-2H2, (H,10,12) .Physical And Chemical Properties Analysis
The molecular weight of 5-Nitro-6-(1,3-thiazol-5-yl)piperidin-2-one is 227.24 .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including 5-Nitro-6-(1,3-thiazol-5-yl)piperidin-2-one , have been recognized for their antimicrobial properties. They are often incorporated into compounds that exhibit significant activity against a variety of microbial strains. The nitro group and the thiazolyl moiety contribute to the compound’s ability to interfere with bacterial cell wall synthesis or protein function, leading to the inhibition of microbial growth .
Anticancer Properties
The structural features of thiazole compounds have been associated with anticancer activities. Researchers have been exploring derivatives of thiazoles as potential antitumor agents. The presence of the nitro group and the piperidinone ring in 5-Nitro-6-(1,3-thiazol-5-yl)piperidin-2-one may interact with cancer cell DNA or proteins, inducing apoptosis or inhibiting cell proliferation .
Anti-Inflammatory Uses
Thiazole derivatives are known to possess anti-inflammatory properties. The compound 5-Nitro-6-(1,3-thiazol-5-yl)piperidin-2-one could be utilized in the development of new anti-inflammatory drugs that target specific inflammatory pathways, potentially with fewer side effects compared to traditional anti-inflammatory medications .
Antioxidant Effects
The thiazole ring is a common feature in molecules with antioxidant capabilities. Antioxidants are crucial in combating oxidative stress in cells, which is a factor in many chronic diseases. The specific structure of 5-Nitro-6-(1,3-thiazol-5-yl)piperidin-2-one may allow it to act as a scavenger of free radicals, providing a protective effect against oxidative damage .
Neuroprotective Applications
Thiazole derivatives have shown promise in neuroprotection, which is vital for conditions such as Alzheimer’s and Parkinson’s disease. The compound could be part of therapeutic strategies aimed at preserving neuronal function and preventing neurodegenerative processes .
Antihypertensive Potential
Compounds with a thiazole core have been investigated for their antihypertensive effects5-Nitro-6-(1,3-thiazol-5-yl)piperidin-2-one might be able to modulate blood pressure through its interaction with vascular smooth muscle cells or by influencing the renin-angiotensin system .
Antidiabetic Activity
The thiazole nucleus is present in several antidiabetic drugs. Research into 5-Nitro-6-(1,3-thiazol-5-yl)piperidin-2-one could lead to the development of new medications that help regulate blood sugar levels, either by stimulating insulin release or by improving insulin sensitivity .
Photographic Sensitizers
Thiazoles have applications in the field of photography as sensitizers. The unique structure of 5-Nitro-6-(1,3-thiazol-5-yl)piperidin-2-one could be exploited in the design of new photographic materials that respond to light in specific ways, enhancing image quality and stability .
properties
IUPAC Name |
5-nitro-6-(1,3-thiazol-5-yl)piperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3S/c12-7-2-1-5(11(13)14)8(10-7)6-3-9-4-15-6/h3-5,8H,1-2H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUDRTKQBNTQJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(C1[N+](=O)[O-])C2=CN=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-6-(1,3-thiazol-5-yl)piperidin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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